2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dimethoxyphenyl group, a methyl-substituted phenyl group, and an oxopiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be formed through the reaction of an appropriate amine with acetic anhydride or acetyl chloride under basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable dimethoxyphenyl halide.
Attachment of the Oxopiperidinyl Group: The oxopiperidinyl group can be attached via a condensation reaction with a piperidinone derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes but optimized for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the oxopiperidinyl moiety, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro, halo, or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signal transduction pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-Dimethoxyphenyl)acetamide: Lacks the oxopiperidinyl and methyl-substituted phenyl groups.
N-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)acetamide: Lacks the dimethoxyphenyl group.
2-(3,4-Dimethoxyphenyl)-N-phenylacetamide: Lacks the oxopiperidinyl and methyl groups.
Uniqueness
The uniqueness of 2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its simpler analogs.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-15-7-9-17(14-18(15)24-11-5-4-6-22(24)26)23-21(25)13-16-8-10-19(27-2)20(12-16)28-3/h7-10,12,14H,4-6,11,13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTHOPCPCPRPEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=CC(=C(C=C2)OC)OC)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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